

thermodynamic properties of Methyl 2-(4-isobutylphenyl)propanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(4-isobutylphenyl)propanoate
Cat. No.:	B128712

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of **Methyl 2-(4-isobutylphenyl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-isobutylphenyl)propanoate, commonly known as ibuprofen methyl ester, is the methyl ester derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. As an ester, it serves as a crucial intermediate in synthetic chemistry and as a prodrug in pharmaceutical development to modify the physicochemical properties of the parent drug. A thorough understanding of its thermodynamic properties is essential for process optimization, formulation development, and stability assessment. This technical guide summarizes the known physical properties of **Methyl 2-(4-isobutylphenyl)propanoate** and provides detailed experimental protocols for the determination of its key thermodynamic parameters. While extensive experimental data for this specific ester is not readily available in public literature, this guide outlines the standard methodologies for its characterization.

Compound Identification and Physical Properties

Methyl 2-(4-isobutylphenyl)propanoate is a derivative of ibuprofen where the carboxylic acid group is esterified with methanol.^[1] Its fundamental identifiers and reported physical properties are summarized below.

Property	Value	Citation(s)
IUPAC Name	methyl 2-[4-(2-methylpropyl)phenyl]propanoate	[2]
Synonyms	Ibuprofen Methyl Ester, Methyl 2-(4-isobutylphenyl)propionate	[2]
CAS Number	61566-34-5	[2]
Molecular Formula	C ₁₄ H ₂₀ O ₂	[2]
Molecular Weight	220.31 g/mol	[2]
Appearance	Colorless to pale yellow liquid/oil	[3]
Boiling Point	100 °C (Note: This is likely at reduced pressure, not atmospheric)	[4]

Note: A comprehensive set of experimentally determined thermodynamic data such as enthalpy of formation, heat capacity, and enthalpy of vaporization is not widely available in peer-reviewed literature for this specific compound. The following sections detail the standard experimental protocols used to obtain such data.

Experimental Protocols for Thermodynamic Characterization Synthesis via Fischer Esterification

The primary method for synthesizing **Methyl 2-(4-isobutylphenyl)propanoate** is the Fischer esterification of ibuprofen with methanol, catalyzed by a strong acid.[\[1\]](#)[\[5\]](#)

Methodology:

- Reactant Preparation: Dissolve a known quantity of ibuprofen in an excess of anhydrous methanol. The excess of alcohol shifts the reaction equilibrium towards the product side.[\[5\]](#)

- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution. [6]
- Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
- Neutralization: After cooling to room temperature, neutralize the mixture with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst.[1]
- Extraction: Extract the ester into an organic solvent like ethyl acetate or methylene chloride. [1][6]
- Purification: Wash the organic phase with water to remove any remaining salts and unreacted methanol. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
- Final Purification: For high-purity samples required for thermodynamic analysis, further purification can be achieved through column chromatography.[1]

Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[7] It is used to determine properties like melting point (T_{fus}) and enthalpy of fusion ($\Delta_{fus}H^\circ$).

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the purified **Methyl 2-(4-isobutylphenyl)propanoate** into an aluminum DSC pan.[8]
- Crimping: Seal the pan hermetically with a lid using a sample crimper.[8]
- Instrument Setup: Place the sample pan in the DSC instrument's sample cell and an empty, sealed aluminum pan as a reference in the reference cell.[8][9]

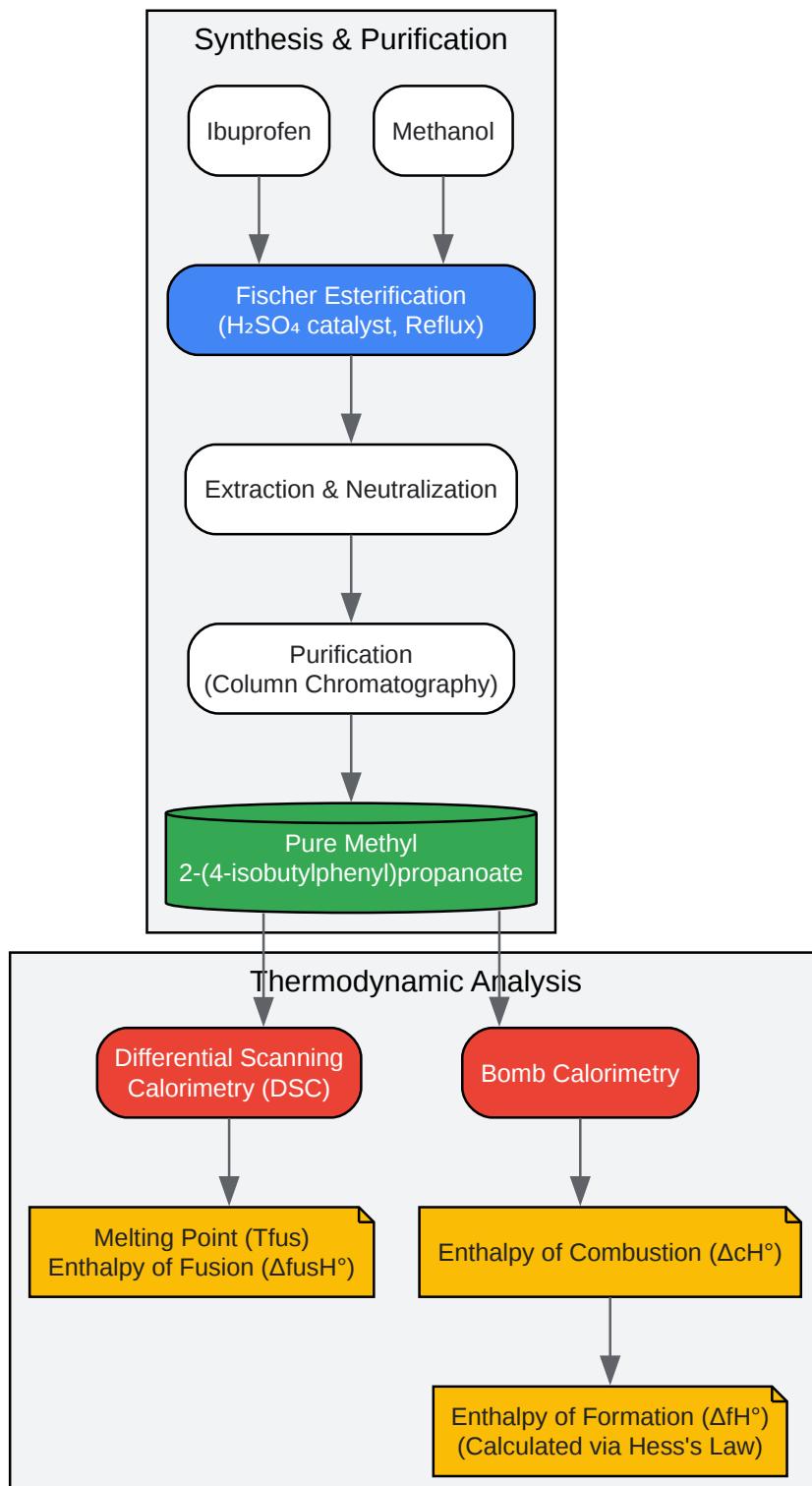
- Thermal Program: Design a temperature program. A typical program involves an initial equilibration at a temperature well below the expected melting point, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the melting point.[8][9]
- Data Acquisition: Initiate the run. The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the programmed scan.[7]
- Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The peak's onset temperature is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion.[10]

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (Δ_fH°) is determined indirectly from the enthalpy of combustion (Δ_cH°), which is measured using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in an excess of oxygen at constant volume.[11][12]

Methodology:

- Calorimeter Calibration: Calibrate the heat capacity of the calorimeter system (C_{cal}) by combusting a certified standard of known combustion energy, typically benzoic acid.[12][13]
- Sample Preparation: Press a precise mass (not exceeding 1.1 g) of the liquid sample into a pellet or place it in a crucible.[13] Measure a length of fuse wire and position it in contact with the sample between two electrodes in the bomb head.[11][14]
- Bomb Assembly: Add 1 mL of distilled water to the bomb to ensure all water formed during combustion is in the liquid state.[13] Seal the bomb head tightly.
- Oxygen Pressurization: Purge the bomb with oxygen to remove atmospheric nitrogen and then pressurize it with pure oxygen to approximately 25-30 atm.[14]
- Combustion: Submerge the sealed bomb in a known volume of water in the calorimeter's insulated jacket. Allow the system to reach thermal equilibrium while stirring. Ignite the


sample remotely.[14]

- Temperature Measurement: Record the temperature change of the water bath until it reaches a maximum and stabilizes.[11]
- Analysis and Calculation:
 - Calculate the total heat released (q_v) using the measured temperature change and the predetermined heat capacity of the calorimeter.[13]
 - Correct this value for the heat released by the combustion of the fuse wire.
 - This corrected value represents the internal energy of combustion at constant volume ($\Delta_c U$). Convert $\Delta_c U$ to the enthalpy of combustion ($\Delta_c H^\circ$) using the ideal gas law.[11]
 - Finally, calculate the standard enthalpy of formation ($\Delta_f H^\circ$) using Hess's Law, combining the experimental $\Delta_c H^\circ$ with the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of **Methyl 2-(4-isobutylphenyl)propanoate** to its comprehensive thermodynamic characterization.

Workflow for Thermodynamic Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. staff.najah.edu [staff.najah.edu]
- 2. Ibuprofen methyl ester | C14H20O2 | CID 109101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ivypanda.com [ivypanda.com]
- 12. biopchem.education [biopchem.education]
- 13. homepages.gac.edu [homepages.gac.edu]
- 14. nsuworks.nova.edu [nsuworks.nova.edu]
- To cite this document: BenchChem. [thermodynamic properties of Methyl 2-(4-isobutylphenyl)propanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128712#thermodynamic-properties-of-methyl-2-4-isobutylphenyl-propanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com